molecular formula C14H22BNO2Si B1275515 (1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid CAS No. 913835-68-4

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid

Cat. No. B1275515
M. Wt: 275.23 g/mol
InChI Key: PPFZQIOBIOETAS-UHFFFAOYSA-N
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Description

“(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid” is a chemical compound with the empirical formula C21H34BNO2Si . It is used in laboratory settings for various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyldimethylsilyl chloride . The reaction is typically carried out in anhydrous pyridine at 60 °C . The process involves the formation of boronic esters, which are used as protective groups in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to an indole ring, which is further substituted with a tert-butyldimethylsilyl group . The molecular weight of the compound is 371.40 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the Suzuki-Miyaura coupling reaction . It can also be involved in the formation of boronic esters, which are used as protective groups in carbohydrate chemistry .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

Synthesis of Biologically Active Natural Products

This compound can be used as a precursor in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These natural products have significant biological activities, which makes this compound valuable in the field of medicinal chemistry .

Protection of Hydroxyl Compounds

The tert-butyldimethylsilyl group in the compound can be used as a protecting group for hydroxyl compounds . This is particularly useful in organic synthesis, where protecting groups are often required to prevent unwanted reactions .

Oxidation of Primary and Secondary Ethers

The compound can be used in the oxidation of primary and secondary tert-butyldimethylsilyl (TBDMS) ethers . This is a key step in many synthetic processes, particularly in the synthesis of complex organic molecules .

Catalyst for Silylation of Alcohols and Phenols

The compound can act as a catalyst for the silylation of a wide variety of alcohols and phenols . This is a crucial process in the field of organic synthesis, as it allows for the introduction of silyl groups into molecules .

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives . Indole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Synthesis of Enyne or Diene Substituents

The compound can be used in the synthesis of indoles with enyne or diene substituents . These syntheses are significant as they provide a scaffold in the synthesis of biologically active natural products .

Safety And Hazards

The compound is classified as potentially harmful. It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

[1-[tert-butyl(dimethyl)silyl]indol-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2Si/c1-14(2,3)19(4,5)16-9-8-11-10-12(15(17)18)6-7-13(11)16/h6-10,17-18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFZQIOBIOETAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402531
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid

CAS RN

913835-68-4
Record name {1-[tert-Butyl(dimethyl)silyl]-1H-indol-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1-(tert-butyldimethylsilyl)-1H-indol-5-yl]boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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